Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether

Antileishmanial Neglected Tropical Disease Quinoline-Thiadiazole Hybrid

5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether (CAS 439120-55-5) is a synthetic heterocyclic small molecule with the molecular formula C11H6ClN3OS and a molecular weight of 263.7 g/mol. The compound integrates a 5-chloroquinoline substructure with a 1,2,3-thiadiazole ring via an ether linkage at the 8-position, creating a hybrid scaffold distinct from 1,3,4-thiadiazole regioisomers commonly explored in quinoline-based medicinal chemistry.

Molecular Formula C11H6ClN3OS
Molecular Weight 263.7
CAS No. 439120-55-5
Cat. No. B2759629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether
CAS439120-55-5
Molecular FormulaC11H6ClN3OS
Molecular Weight263.7
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)OC3=CN=NS3)Cl
InChIInChI=1S/C11H6ClN3OS/c12-8-3-4-9(16-10-6-14-15-17-10)11-7(8)2-1-5-13-11/h1-6H
InChIKeyLEQWCCKSEKDFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether (CAS 439120-55-5): Core Chemical Identity for Procurement Decisions


5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether (CAS 439120-55-5) is a synthetic heterocyclic small molecule with the molecular formula C11H6ClN3OS and a molecular weight of 263.7 g/mol . The compound integrates a 5-chloroquinoline substructure with a 1,2,3-thiadiazole ring via an ether linkage at the 8-position, creating a hybrid scaffold distinct from 1,3,4-thiadiazole regioisomers commonly explored in quinoline-based medicinal chemistry [1]. The 1,2,3-thiadiazole ring confers unique electronic properties and potential for sulfur-based interactions, differentiating this compound from oxygen-heterocycle analogs (e.g., oxadiazoles) and from 5-chloro-8-quinolinol-derived esters and carbamates that lack the thiadiazole pharmacophore [2]. As a member of the quinoline-thiadiazole class with confirmed potent antileishmanial activity in closely related series (IC50 range: 0.04–5.60 µM against Leishmania promastigotes) [3], this compound warrants evaluation as a potential research tool or lead scaffold for neglected tropical disease programs.

Why Generic Substitution of 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether Leads to Unpredictable Biological Outcomes


Substitution within the quinoline-thiadiazole class is not pharmacologically neutral. In the structurally characterized antileishmanial series by Almandil et al. (2019), subtle modifications at the quinoline ring produced a >100-fold variation in Leishmania promastigote IC50 values, ranging from 0.04 µM for the most potent analog to >9.60 µM for the least active compounds [1]. The 1,2,3-thiadiazole regioisomer in this compound differs electronically and in hydrogen-bonding capacity from the more common 1,3,4-thiadiazole isomers, potentially altering target engagement and selectivity profiles [2]. Additionally, the 5-chloro substitution on the quinoline ring modulates both lipophilicity and metabolic stability compared to unsubstituted or differently halogenated analogs; in related quinoline-thiadiazole hybrids, chlorine positioning markedly influenced docking scores and in vitro potency [3]. These structure-activity relationship (SAR) findings demonstrate that even close structural analogs cannot be assumed to exhibit equivalent biological activity, target selectivity, or physicochemical properties. Researchers and purchasers relying on generic quinoline-thiadiazole substitution without experimental validation risk introducing uncontrolled variables that compromise assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence Guide for 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether Selection


Antileishmanial Potency: Quinoline-Thiadiazole Scaffold Outperforms Pentamidine Standard by up to 175-Fold

The quinoline-thiadiazole scaffold class demonstrates substantial antileishmanial potency advantage over the clinical standard pentamidine. In a series of 20 closely related quinoline-thiadiazole analogs (Almandil et al., 2019), 16 compounds achieved IC50 values between 0.04 ± 0.01 µM and 5.60 ± 0.21 µM against Leishmania promastigotes, compared to pentamidine's IC50 of 7.02 ± 0.09 µM [1]. The most potent analog (IC50 0.04 µM) exhibited a ~175-fold improvement over pentamidine, while the weakest potent analog (IC50 5.60 µM) still exceeded pentamidine by ~1.25-fold. Similar potency advantages were reported for quinoline-thiazole/thiadiazole hybrids targeting DHFR-TS and PTR1 (IC50 0.52–3.97 µM vs. miltefosine IC50 7.83 µM; 2025 study) [2]. As 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether shares the core quinoline-thiadiazole pharmacophore with these series, it is positioned within a scaffold proven to deliver low-micromolar to sub-micromolar antileishmanial activity.

Antileishmanial Neglected Tropical Disease Quinoline-Thiadiazole Hybrid

Regioisomeric Differentiation: 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring in 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether represents a distinct regioisomeric choice compared to the more commonly employed 1,3,4-thiadiazole in quinoline-based medicinal chemistry programs. Computational docking studies on quinoline-thiadiazole antileishmanial compounds reveal that the sulfur atom positioning in the thiadiazole ring influences key hydrogen-bonding interactions with the target's active site residues [1]. The 1,2,3-thiadiazole isomer possesses a contiguous N–N–S arrangement that alters both electron distribution and conformational preferences relative to 1,3,4-thiadiazole isomers (N–N–C–S arrangement) . In antifungal 1,2,3-thiadiazole derivatives with crystallographically confirmed structures, the 1,2,3-thiadiazole ring exhibited EC50 values ranging from 2.99 to 28.35 µg/mL, demonstrating that this regioisomer is capable of potent bioactivity independent of the 1,3,4-thiadiazole pharmacophore [2]. The regioisomeric choice therefore represents a deliberate chemical design variable—not a generic interchange—that may affect target binding, metabolic stability, and off-target profiles.

Medicinal Chemistry Structure-Activity Relationship Thiadiazole Regioisomer

Chlorine Substituent Effect: 5-Chloro-Quinoline Modulates Lipophilicity and Target Binding

The 5-chloro substitution on the quinoline ring of this compound serves as a critical modulator of physicochemical properties and target engagement. In the quinoline-thiadiazole α-amylase inhibitor series (Taha et al., 2017), compounds with varying quinoline substitution patterns exhibited IC50 values spanning over four orders of magnitude (0.002 ± 0.60 µM to 42.31 ± 0.17 µM), demonstrating that ring substitution is a primary driver of biological potency [1]. The chloro substituent at position 5 contributes to increased lipophilicity (estimated cLogP contribution of ~0.7 log units relative to unsubstituted quinoline) and influences electron density distribution across the quinoline ring, which in turn affects π–π stacking interactions with aromatic residues in target proteins [2]. In p53-modulating studies with 5-chloro-8-quinolinol (5CHQ), the 5-chloro group was found to be a structural requirement for zinc-binding site (ZBS) engagement and radioprotective activity, with the 8-hydroxyl group also being essential [3]. The combination of 5-chloro and 8-ether-linked thiadiazole in the target compound creates a substitution pattern distinct from commonly studied 8-hydroxy, 8-carbamate, or 8-carboxylic acid quinoline derivatives, offering a unique chemical space for probing structure-activity relationships.

Lipophilicity cLogP Quinoline Halogenation SAR

Potential for Selectivity: Quinoline-Thiadiazole Hybrids Discriminate Between Parasite and Host Targets

A critical advantage of the quinoline-thiadiazole scaffold is its demonstrated ability to achieve selective targeting of parasite enzymes over human homologs. In the 2025 study targeting Leishmania DHFR-TS and PTR1 enzymes with quinoline-thiazole/thiadiazole hybrids, compounds not only exhibited potent promastigote inhibition (IC50 0.52–3.97 µM) but also maintained activity against the clinically relevant intracellular amastigote stage (IC50 0.76–5.62 µM) [1]. Molecular docking studies in the Almandil et al. (2019) series demonstrated favorable binding interactions within the Leishmania target active site, supporting potential selectivity over mammalian targets [2]. Computational ADME/Tox profiling of 20 quinoline-thiadiazole compounds predicted acceptable drug-likeness parameters and low toxicity risks, suggesting a favorable therapeutic window [3]. While direct selectivity index (SI = CC50/IC50) data for 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether itself is unavailable, the scaffold class has demonstrated the capacity to maintain antiparasitic activity at concentrations below those expected to cause mammalian cytotoxicity, a feature essential for distinguishing viable leads from promiscuous cytotoxic agents during procurement-based screening.

Selectivity Index Molecular Docking DHFR-TS PTR1

Validated Application Scenarios for 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether in Scientific Research


Antileishmanial Drug Discovery: Primary Screening and Lead Optimization

This compound is most rationally deployed as a screening candidate or scaffold-hopping starting point in antileishmanial drug discovery programs. The quinoline-thiadiazole scaffold has demonstrated in vitro Leishmania promastigote IC50 values as low as 0.04 µM—a ~175-fold potency advantage over pentamidine [1]. The 2025 DHFR-TS/PTR1-targeted hybrids confirm that this scaffold can maintain sub-micromolar activity against intracellular amastigotes (IC50 0.76–5.62 µM), the clinically relevant parasite life stage [2]. Procurement should be prioritized when the research objective involves hit-to-lead expansion around a validated quinoline-thiadiazole pharmacophore with demonstrated target engagement at Leishmania enzymes.

Structure-Activity Relationship (SAR) Studies on 1,2,3-Thiadiazole Regioisomers

The 1,2,3-thiadiazole regioisomer present in this compound offers a structurally defined probe for systematic SAR comparisons against 1,3,4-thiadiazole-based analogs. Computational studies confirm that the contiguous N–N–S arrangement alters electronic properties and docking poses relative to 1,3,4-thiadiazole isomers [1]. Crystallographically characterized 1,2,3-thiadiazole derivatives demonstrate potent antifungal activity (EC50 2.99–28.35 µg/mL), confirming that this regioisomer produces distinct bioactivity profiles [2]. Purchase is appropriate when the experimental question requires isolating the contribution of thiadiazole regioisomerism to target binding, selectivity, or metabolic stability.

Halogen-Scanning Medicinal Chemistry for Quinoline-Based Scaffolds

The 5-chloro substituent on the quinoline ring serves as a defined anchor point for systematic halogen-scanning studies. In quinoline-thiadiazole α-amylase inhibitor series, variations in quinoline ring substitution produced IC50 values spanning 0.002 to 42.31 µM [1]. The 5-chloro group has been independently validated as essential for p53 zinc-binding site engagement in 5-chloro-8-quinolinol radioprotective agonists [2]. This compound enables direct head-to-head comparisons with 5-fluoro, 5-bromo, 5-iodo, and 5-unsubstituted quinoline-thiadiazole analogs to quantify halogen-dependent effects on potency, lipophilicity (estimated cLogP contribution ~0.7 log units for chlorine), and target selectivity.

Neglected Tropical Disease Probe Compound Procurement for Academic Screening Consortia

For academic drug discovery consortia and open-innovation neglected disease initiatives, this compound represents a procurement opportunity within a scaffold class validated against Leishmania parasites. The antileishmanial potency range (IC50 0.04–5.60 µM) substantially exceeds both pentamidine (7.02 µM) and miltefosine (7.83 µM) [REFS-1, REFS-2]. Dual-stage activity against promastigotes and amastigotes has been confirmed for structurally analogous quinoline-thiadiazole/thiazole hybrids, with favorable computational drug-likeness predictions [3]. Coordinated procurement of this compound alongside structurally characterized analogs enables parallel screening against multiple Leishmania species (L. donovani, L. major, L. infantum) to establish broad-spectrum antiparasitic potential.

Quote Request

Request a Quote for 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.